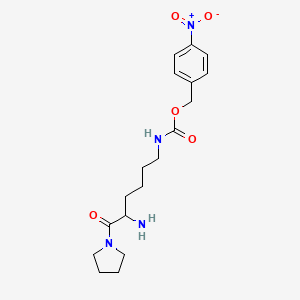
H-Lys(4-nitro-Z)-pyrrolidide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 4-nitrobenzyl group attached to the lysine residue, which is further modified with a pyrrolidide group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a 4-nitrobenzyl group. This is achieved through a reaction with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine.
Formation of Pyrrolidide: The protected lysine is then reacted with pyrrolidine to form the pyrrolidide derivative. This step usually requires a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The 4-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The pyrrolidide group can be hydrolyzed under acidic or basic conditions to yield the corresponding lysine derivative.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Reduction: The major product is the amino derivative of lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Hydrolysis: The major product is the free lysine derivative.
Applications De Recherche Scientifique
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of H-Lys(4-nitro-Z)-pyrrolidide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Lys(4-nitro-Z)-OH: A similar compound without the pyrrolidide group.
H-Lys(4-nitro-Z)-NH2: Another derivative with an amino group instead of the pyrrolidide group.
Uniqueness
H-Lys(4-nitro-Z)-pyrrolidide hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the pyrrolidide group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C18H26N4O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl N-(5-amino-6-oxo-6-pyrrolidin-1-ylhexyl)carbamate |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24) |
Clé InChI |
YDYSCRZHYWLSPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
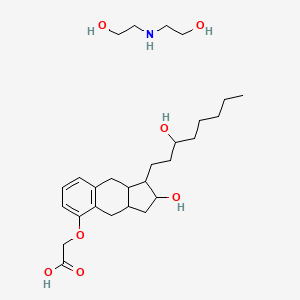
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
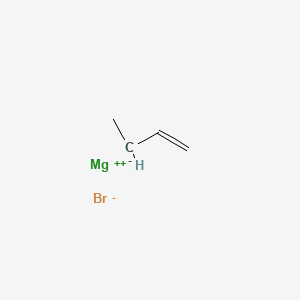
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
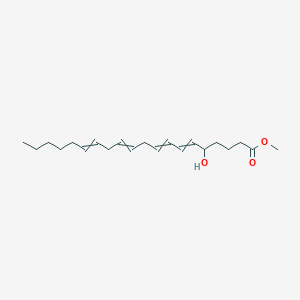
![[5-[[6-[5-(4,7-Dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B15286468.png)
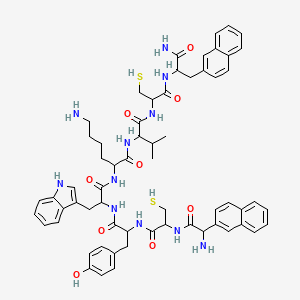
![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
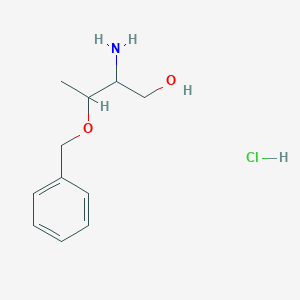
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)

